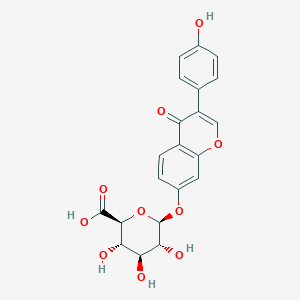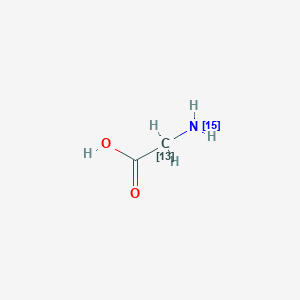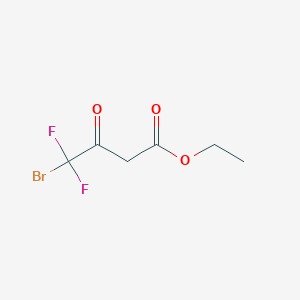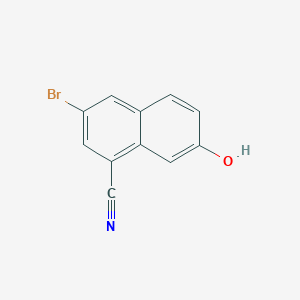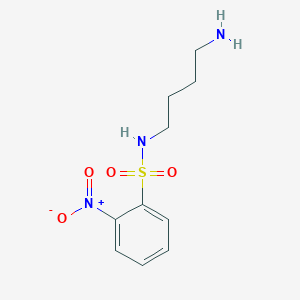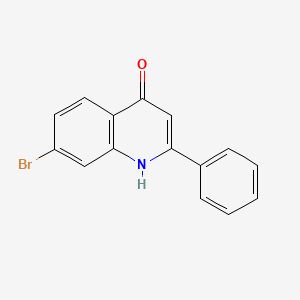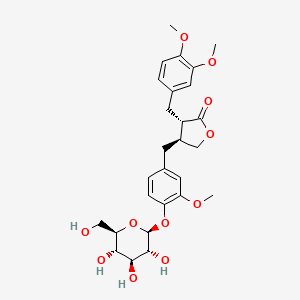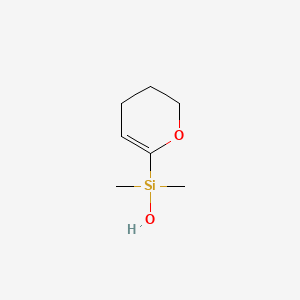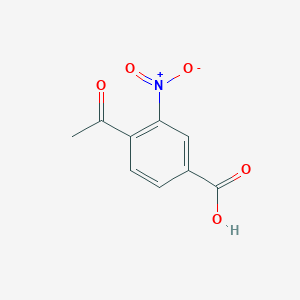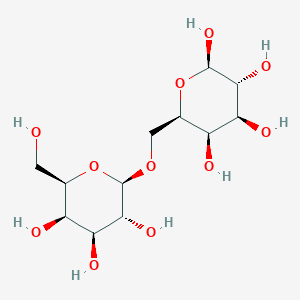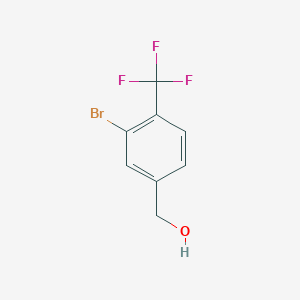
(3-Bromo-4-(trifluoromethyl)phenyl)methanol
Übersicht
Beschreibung
The compound "(3-Bromo-4-(trifluoromethyl)phenyl)methanol" is a brominated and trifluoromethylated phenyl methanol. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated phenyl methanols and their properties, which can be useful in understanding the chemical behavior and applications of the compound .
Synthesis Analysis
The synthesis of brominated phenyl methanols is not directly detailed in the provided papers. However, similar compounds, such as phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury, have been synthesized through reactions involving phenylmercuric chloride and 1-bromo-2,2,2-tetrafluoroethane in the presence of methanolic sodium methoxide . This suggests that the synthesis of "(3-Bromo-4-(trifluoromethyl)phenyl)methanol" could potentially involve halogenated starting materials and a methanol component under suitable reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated phenyl methanols can be complex, as seen in the case of 3,5-diamino-6-(2-bromophenyl)-1,2,4-triazine dimethanol solvate, which exhibits a marked distortion due to steric hindrance . For "(3-Bromo-4-(trifluoromethyl)phenyl)methanol," similar steric effects may be present due to the bulky trifluoromethyl group adjacent to the bromine atom on the aromatic ring.
Chemical Reactions Analysis
The papers do not provide specific reactions for "(3-Bromo-4-(trifluoromethyl)phenyl)methanol," but they do offer insights into the reactivity of related compounds. For instance, the reaction of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury with olefins and triethylsilane suggests that brominated phenyl methanols may participate in electrophilic addition or substitution reactions . This could imply that "(3-Bromo-4-(trifluoromethyl)phenyl)methanol" may also undergo similar reactions due to the presence of the reactive bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenyl methanols can be inferred from the solubility data of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol–ethanol solutions . The solubility is temperature-dependent and can be correlated with specific equations, suggesting that "(3-Bromo-4-(trifluoromethyl)phenyl)methanol" may also exhibit solubility that varies with temperature and solvent composition. Additionally, the presence of the trifluoromethyl group could influence the compound's polarity and solubility characteristics.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
(3-Bromo-4-(trifluoromethyl)phenyl)methanol is utilized in chemical synthesis. For example, Seyferth and Murphy (1973) described the use of a related compound, phenylmercuric chloride, in generating gem-fluoro(trifluoromethyl)cyclopropanes, indicating potential applications in complex chemical synthesis processes (Seyferth & Murphy, 1973).
Polymerization Reactions
Yao et al. (2010) explored the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a new monomer for polymerization, which suggests potential uses of (3-Bromo-4-(trifluoromethyl)phenyl)methanol in developing novel polymers (Yao et al., 2010).
Chirality and Isotopic Studies
Harada et al. (2000) conducted research on 13C-substituted chiral diphenylmethanol, indicating the relevance of compounds like (3-Bromo-4-(trifluoromethyl)phenyl)methanol in studying molecular chirality and isotopic substitution, which are fundamental aspects of stereochemistry (Harada et al., 2000).
19F NMR Studies in Protein Research
Ye et al. (2015) evaluated trifluoromethyl probes for their effectiveness in 19F NMR studies of proteins. This research highlights the potential use of (3-Bromo-4-(trifluoromethyl)phenyl)methanol in biochemical studies, especially in elucidating protein structures and dynamics (Ye et al., 2015).
Organocatalysis in Transesterification
Ishihara et al. (2008) reported the use of zwitterionic salts as organocatalysts for transesterification, a process important in various chemical syntheses. This research suggests a potential application area for (3-Bromo-4-(trifluoromethyl)phenyl)methanol in catalysis (Ishihara et al., 2008).
X-Ray Crystallography and Hydrogen Bonding Studies
Zhang et al. (2015) explored the structures and hydrogen bonding in tris(2-(dimethylamino)phenyl)methanol salt derivatives. This study underscores the usefulness of (3-Bromo-4-(trifluoromethyl)phenyl)methanol in crystallography and hydrogen bonding research, crucial for understanding molecular interactions (Zhang et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-bromo-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYKPISNWWYHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464454 | |
| Record name | [3-bromo-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-(trifluoromethyl)phenyl)methanol | |
CAS RN |
372120-54-2 | |
| Record name | [3-bromo-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



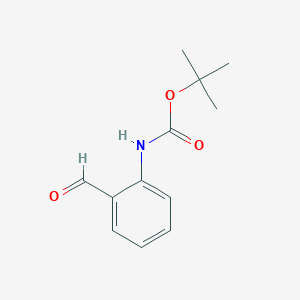
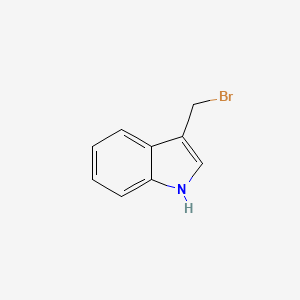
![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)
